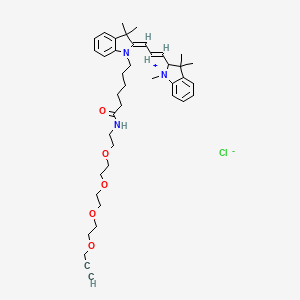
Cy3-PEG4-Alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3-PEG4-Alkyne is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains four polyethylene glycol (PEG) units and an alkyne group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This property makes it a valuable tool for bioconjugation and imaging applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG4-Alkyne typically involves the conjugation of Cyanine 3 with a PEG linker and an alkyne group. The process begins with the preparation of Cyanine 3, followed by the attachment of the PEG linker through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly specific and efficient, allowing for the covalent attachment of the dye to azide-containing molecules .
Common Reagents and Conditions
The CuAAc reaction requires a copper catalyst, typically copper sulfate (CuSO4), and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous solution at room temperature, making it suitable for biological applications .
Major Products Formed
The major product formed from the CuAAc reaction is a triazole-linked conjugate, where the alkyne group of this compound is covalently bonded to the azide group of the target molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Cy3-PEG4-Alkyne is used for labeling and tracking molecules in various chemical reactions. Its fluorescent properties allow researchers to monitor reaction progress and study molecular interactions .
Biology
In biological research, this compound is employed for labeling biomolecules such as proteins, nucleic acids, and lipids. This enables the visualization of cellular processes and the study of protein-protein interactions .
Medicine
In medicine, this compound is used for diagnostic imaging and drug delivery. Its ability to selectively label target molecules makes it a valuable tool for tracking the distribution and efficacy of therapeutic agents .
Industry
In industrial applications, this compound is used for the development of biosensors and biochips. Its fluorescent properties enhance the sensitivity and specificity of these devices, making them useful for detecting various analytes .
Wirkmechanismus
Cy3-PEG4-Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group of the compound reacts with azide groups on target molecules, forming a stable triazole linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy3-PEG4-Azide: Similar to Cy3-PEG4-Alkyne but contains an azide group instead of an alkyne group.
Cy5-PEG4-Alkyne: A derivative of Cyanine 5 (Cy5) with similar properties to this compound but with a different fluorescent spectrum.
Cy3B-PEG4-Alkyne: A brighter and more stable fluorescent dye compared to Cy3, used for high-sensitivity applications.
Uniqueness
This compound is unique due to its combination of a fluorescent dye, a PEG linker, and an alkyne group. This combination allows for efficient and specific labeling of target molecules through click chemistry, making it a versatile tool for various scientific applications .
Eigenschaften
Molekularformel |
C41H56ClN3O5 |
|---|---|
Molekulargewicht |
706.4 g/mol |
IUPAC-Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C41H55N3O5.ClH/c1-7-25-46-27-29-48-31-32-49-30-28-47-26-23-42-39(45)22-9-8-14-24-44-36-19-13-11-17-34(36)41(4,5)38(44)21-15-20-37-40(2,3)33-16-10-12-18-35(33)43(37)6;/h1,10-13,15-21H,8-9,14,22-32H2,2-6H3;1H |
InChI-Schlüssel |
IKIMLUHUWODRMJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















